2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by a phenyl ring attached to an ethylamine chain. The presence of a fluorine atom on the phenyl ring and a methylamino group on the ethyl chain makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and methylamine.
Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a reductive amination reaction with methylamine to form 2-(2-fluorophenyl)-2-(methylamino)ethanol.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(2-fluorophenyl)-2-(methylamino)acetaldehyde.
Reduction: Formation of 2-(2-fluorophenyl)-2-(methylamino)ethanol.
Substitution: Formation of 2-(2-substituted phenyl)-2-(methylamino)ethanol derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter interactions.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or antidepressant effects.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.
Pathways Involved: It may modulate signaling pathways related to mood regulation, pain perception, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: Lacks the fluorine atom and methylamino group.
2-(2-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Bromophenyl)-2-(methylamino)ethan-1-ol hydrochloride: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes.
Properties
Molecular Formula |
C9H13ClFNO |
---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-2-(methylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-11-9(6-12)7-4-2-3-5-8(7)10;/h2-5,9,11-12H,6H2,1H3;1H |
InChI Key |
UZOPWJNDMKMFMA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CO)C1=CC=CC=C1F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.